molecular formula C10H17N5O17P4 B1496060 Guanosine-5',3'-tetraphosphate CAS No. 33503-72-9

Guanosine-5',3'-tetraphosphate

Cat. No.: B1496060
CAS No.: 33503-72-9
M. Wt: 603.16 g/mol
InChI Key: BUFLLCUFNHESEH-UUOKFMHZSA-N
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Chemical Reactions Analysis

Biological Activity

Guanosine-5',3'-tetraphosphate (commonly referred to as ppGpp) is a signaling molecule that plays a critical role in various biological processes, particularly in bacteria. This article explores its biological activity, mechanisms of action, and implications in different biological contexts.

Overview of this compound

This compound is a purine nucleotide characterized by four phosphate groups attached to the ribose moiety. It is synthesized from guanosine diphosphate (GDP) and adenosine triphosphate (ATP) and serves as an important regulatory molecule in cellular processes, especially under stress conditions.

  • Transcription Regulation : ppGpp is known to regulate transcription by binding to RNA polymerase, influencing the expression of numerous genes. It can inhibit the synthesis of ribosomal RNA when amino acids are scarce, effectively acting as a signal for starvation .
  • Inhibition of Protein Synthesis : Studies have shown that ppGpp can inhibit protein synthesis significantly, with reductions observed between 84% to 91% under conditions of amino acid starvation . This inhibition is crucial for bacterial survival during nutrient deprivation.
  • Role in Bacterial Stress Response : ppGpp accumulates in response to various stressors, including nutrient deprivation and environmental stresses. Its accumulation leads to a stringent response that alters metabolic pathways and gene expression to enhance survival .

Effects on Bacterial Growth

  • Inhibition of Growth : Elevated levels of ppGpp have been shown to inhibit bacterial growth by interfering with essential processes such as FtsZ assembly, which is crucial for cell division .
  • Gene Regulation : In Escherichia coli, ppGpp regulates the transcription of approximately 750 genes within minutes of induction .

Neurological Implications

Recent research has highlighted the potential neuroprotective effects of guanosine and its derivatives, including ppGpp. Guanosine has been associated with promoting neurite outgrowth and may play a role in protecting against neurodegenerative conditions .

Case Studies

  • Starvation Response in E. coli : A study demonstrated that ppGpp levels rise significantly during amino acid starvation, leading to a marked decrease in protein synthesis rates. This response is vital for adapting to nutrient-poor environments .
  • Neuroprotective Effects : In models of ischemic stroke, guanosine was found to accumulate and exert protective effects on neuronal cells, suggesting its potential as a therapeutic agent in neurological disorders .

Data Summary

Biological ActivityMechanism/EffectReference
Inhibition of Protein SynthesisReduces synthesis rates by 84-91% during starvation
Transcription RegulationModulates gene expression under stress
Bacterial Growth InhibitionImpairs FtsZ assembly leading to growth inhibition
NeuroprotectionPromotes neurite outgrowth; protective in ischemia

Properties

CAS No.

33503-72-9

Molecular Formula

C10H17N5O17P4

Molecular Weight

603.16 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

BUFLLCUFNHESEH-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Key on ui other cas no.

33503-72-9

physical_description

Solid

Synonyms

3'-Diphosphate 5'-Diphosphate, Guanosine
5'-Diphosphate 3'-Diphosphate, Guanosine
Alarmone ppGpp
Bacterial Magic Spot ppGpp
Guanosine 3' Diphosphate 5' Diphosphate
Guanosine 3'-Diphosphate 5'-Diphosphate
Guanosine 5' Diphosphate 3' Diphosphate
Guanosine 5'-(trihydrogen diphosphate), mono(trihydrogen diphosphate) (ester)
Guanosine 5'-diphosphate 2'(3')-diphosphate
Guanosine 5'-Diphosphate 3'-Diphosphate
Guanosine Tetraphosphate
ppGpp
ppGpp, Alarmone
Tetraphosphate, Guanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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